Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)-
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Overview
Description
Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- is a synthetic compound that belongs to the piperazine class of chemicals This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorobenzyl group and a 1-naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- typically involves the reaction of piperazine with 4-fluorobenzyl chloride and 1-naphthylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-benzyl-4-(1-naphthylmethyl)-
- Piperazine, 1-(4-chlorobenzyl)-4-(1-naphthylmethyl)-
- Piperazine, 1-(4-methylbenzyl)-4-(1-naphthylmethyl)-
Uniqueness
Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H23FN2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H23FN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2 |
InChI Key |
HLACBROTJDQZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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